molecular formula C12H16N4O2S B13153380 N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13153380
M. Wt: 280.35 g/mol
InChI Key: CGDLFMANIUUMNX-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is an organic compound that features a pyrazole ring substituted with a sulfonamide group and an amino-phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-amino-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-phenylethyl side chain can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-2-phenylethyl)-N,N-dimethylamine: A related compound with a dimethylamine group instead of a pyrazole ring.

    N-(2-Amino-2-phenylethyl)-N-methylacetamide: Features an acetamide group instead of a sulfonamide group.

Uniqueness

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H16N4O2S/c1-16-9-11(7-14-16)19(17,18)15-8-12(13)10-5-3-2-4-6-10/h2-7,9,12,15H,8,13H2,1H3

InChI Key

CGDLFMANIUUMNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)N

Origin of Product

United States

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